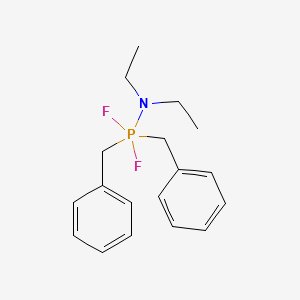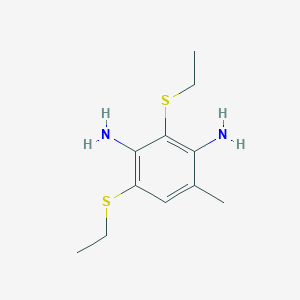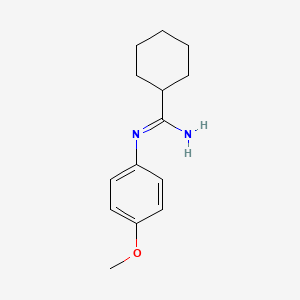
1,2,3-Trimethylcoronene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethylcoronene is a polycyclic aromatic hydrocarbon (PAH) that consists of a coronene core with three methyl groups attached at the 1, 2, and 3 positions. Coronene itself is composed of seven peri-fused benzene rings, making it a highly conjugated and stable structure. The addition of methyl groups to the coronene core modifies its chemical and physical properties, making this compound an interesting compound for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethylcoronene typically involves the methylation of coronene. One common method is the Friedel-Crafts alkylation, where coronene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,2,3-Trimethylcoronene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings. Common reagents include nitric acid for nitration and bromine for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Partially hydrogenated derivatives.
Substitution: Nitro- or bromo-substituted derivatives.
科学的研究の応用
1,2,3-Trimethylcoronene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its stable and conjugated structure.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism of action of 1,2,3-Trimethylcoronene involves its interaction with various molecular targets. Its highly conjugated structure allows it to intercalate between DNA bases, potentially affecting DNA replication and transcription. Additionally, its ability to undergo redox reactions makes it a candidate for studying oxidative stress and its effects on cellular processes.
類似化合物との比較
1,2,3-Trimethylcoronene can be compared with other methylated derivatives of coronene, such as 1,2,4-Trimethylcoronene and 1,3,5-Trimethylcoronene. These compounds share similar structural features but differ in the positions of the methyl groups, which can influence their chemical reactivity and physical properties. The unique arrangement of methyl groups in this compound makes it distinct in terms of its electronic distribution and steric effects.
List of Similar Compounds
- 1,2,4-Trimethylcoronene
- 1,3,5-Trimethylcoronene
- Coronene
- Methylated derivatives of other polycyclic aromatic hydrocarbons
特性
CAS番号 |
113382-86-8 |
|---|---|
分子式 |
C27H18 |
分子量 |
342.4 g/mol |
IUPAC名 |
1,2,3-trimethylcoronene |
InChI |
InChI=1S/C27H18/c1-13-12-19-9-8-17-5-4-16-6-7-18-10-11-20-14(2)15(3)21(13)27-25(19)23(17)22(16)24(18)26(20)27/h4-12H,1-3H3 |
InChIキー |
KFXTZRDBGBSXEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C3C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C1C(=C7C)C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


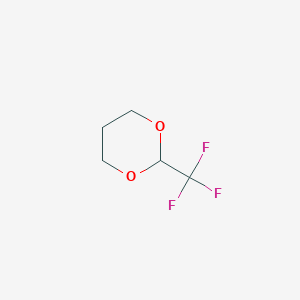
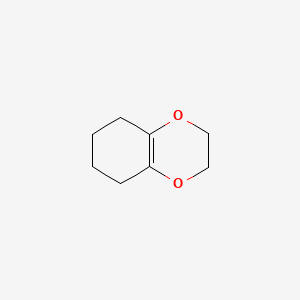
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
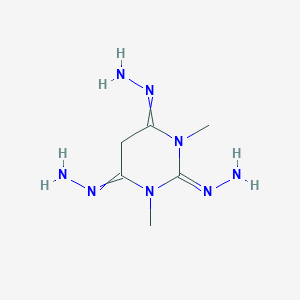
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
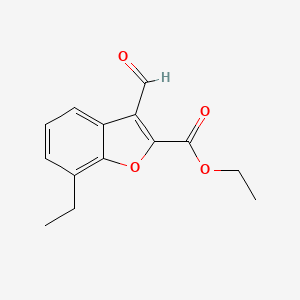
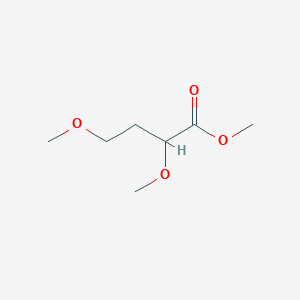
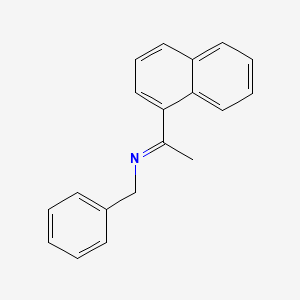
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)

